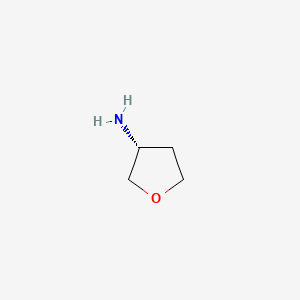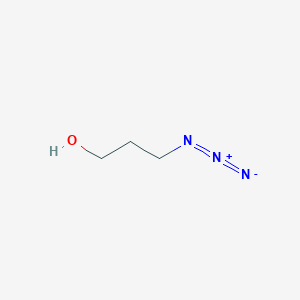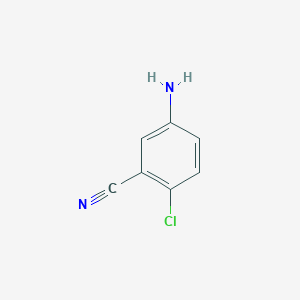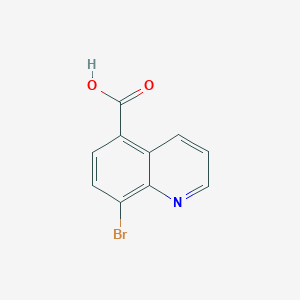
8-bromoquinoline-5-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoquinoline-5-carboxylic acid is a compound that has been studied for its potential applications in various fields of chemistry and biology. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and has been modified to include a bromine atom and a carboxylic acid group. This modification imparts unique properties to the molecule, making it a subject of interest for researchers.
Synthesis Analysis
The synthesis of derivatives of quinoline carboxylic acids has been explored in several studies. For instance, 8-methylquinoline-5-carboxylic acid was synthesized using the Skraup reaction or by hydrolysis of its nitrile derivative . In another study, a brominated hydroxyquinoline derivative was synthesized as a photolabile protecting group for carboxylic acids, indicating the versatility of bromoquinoline compounds in synthetic chemistry . Additionally, a novel bromoquinolinium reagent was synthesized for the analysis of biological carboxylic acids, showcasing the utility of bromoquinoline derivatives in analytical chemistry .
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives has been analyzed in various studies. For example, the crystal and molecular structure of a bromo-derivative of a peptide containing a tetrahydroquinoline carboxylic acid was examined, providing insights into the conformation of such molecules . The interactions of aromatic carboxylic acids with 8-aminoquinoline were also studied, leading to the synthesis and characterization of proton-transfer compounds, which were analyzed using infrared spectroscopy and single-crystal X-ray diffraction methods .
Chemical Reactions Analysis
Bromoquinoline derivatives participate in a variety of chemical reactions. The bromination in the side chain of 8-methylquinoline-5-carboxylic acid and its nitrile was studied, revealing the reactivity of such compounds . Furthermore, the synthesis of bifunctional derivatives of 8-methylquinoline-5-carboxylic acid involved reactions such as alcoholysis and the introduction of a methylamino group, demonstrating the chemical versatility of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are influenced by the presence of the bromine atom and the carboxylic acid group. The photolabile protecting group based on bromoquinoline exhibited greater single-photon quantum efficiency than other esters and showed sensitivity to multiphoton-induced photolysis, which could be useful for in vivo applications . The bromoquinolinium reagent used for derivatization in HPLC-ESI-MS/MS analysis demonstrated the ability to efficiently react with carboxylic acids, and its bromine atom facilitated the identification of carboxylic acids due to the characteristic bromine isotope pattern in mass spectra .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Ambiphilic Molecules
- Field : Organic Chemistry
- Application : 8-Bromoquinoline may be used in the synthesis of 8-(dimesitylboryl)quinolone, an ambiphilic molecule .
- Method : The exact method of synthesis is not provided in the source, but it typically involves a reaction between 8-Bromoquinoline and a boron compound .
- Results : The result is an ambiphilic molecule, which has both electron-donating and electron-accepting properties .
-
Drug Design and Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Quinoline, which includes 8-bromoquinoline-5-carboxylic Acid, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Method : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results : The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Eigenschaften
IUPAC Name |
8-bromoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJDILQBGRMTFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452242 |
Source


|
| Record name | 8-bromoquinoline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromoquinoline-5-carboxylic Acid | |
CAS RN |
204782-96-7 |
Source


|
| Record name | 8-bromoquinoline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

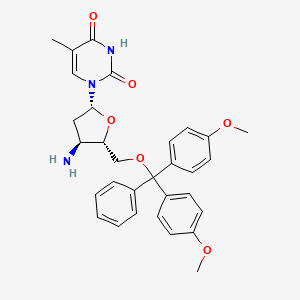
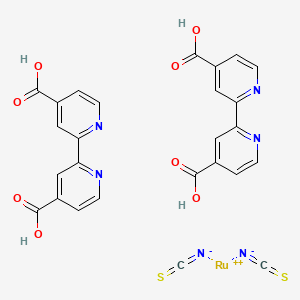





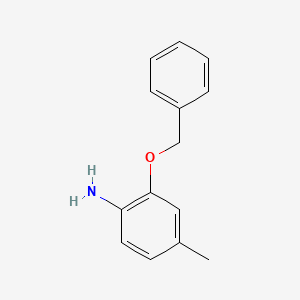

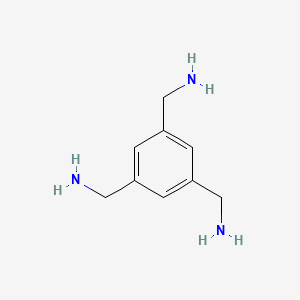
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)
